molecular formula C12H15FN2OS B2583773 N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide CAS No. 2326280-69-5

N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide

Cat. No. B2583773
CAS RN: 2326280-69-5
M. Wt: 254.32
InChI Key: QJVMJIBUGHLYJD-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide, also known as FMeTMC, is a small molecule compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of thiomorpholine-based compounds and has shown promising results in various scientific research applications.

Mechanism of Action

The exact mechanism of action of N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide is not fully understood. However, it is believed that N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. For example, N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR) signaling pathways, which are involved in cell proliferation and survival. N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide also inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes such as AKT, mTOR, and NF-κB. N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide also modulates the expression of various genes involved in cell proliferation, apoptosis, inflammation, and oxidative stress. In addition, N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide has been shown to have antioxidant properties by reducing the production of reactive oxygen species (ROS) in the body.

Advantages and Limitations for Lab Experiments

N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes and reach its target site. It has a high purity and stability, making it suitable for long-term storage and use. However, N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide also has certain limitations. It has low solubility in water, which may affect its bioavailability and efficacy. In addition, N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide has not been extensively studied in animal models, and its safety and toxicity profile are not fully understood.

Future Directions

There are several future directions for the study of N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide. One direction is to investigate the efficacy of N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide in animal models of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study the safety and toxicity profile of N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide in animal models and humans. Furthermore, the development of novel formulations and delivery systems for N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide may improve its solubility and bioavailability, thus enhancing its therapeutic potential. Finally, the identification of novel targets and signaling pathways modulated by N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide may lead to the discovery of new therapeutic applications for this compound.
Conclusion:
In conclusion, N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide is a promising small molecule compound that has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Its simple synthesis method, high purity, and stability make it an attractive compound for scientific research. However, further studies are needed to fully understand its mechanism of action, safety and toxicity profile, and therapeutic potential. The future directions for the study of N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide are diverse and exciting, and may lead to the discovery of new therapeutic applications for this compound.

Synthesis Methods

The synthesis of N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide involves the reaction of 4-fluorobenzylamine with thiomorpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide as a white solid with a high purity of 98%. The synthesis method is simple, efficient, and cost-effective, making N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide an attractive compound for scientific research.

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]thiomorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2OS/c13-11-3-1-10(2-4-11)9-14-12(16)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVMJIBUGHLYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide

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